Gypenoside XVII - 80321-69-3

Gypenoside XVII

Catalog Number: EVT-350508
CAS Number: 80321-69-3
Molecular Formula: C48H82O18
Molecular Weight: 947.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gypenoside XVII (Gyp XVII) is a dammarane-type triterpenoid saponin predominantly found in the leaves of Panax notoginseng (Burk.) F.H., a plant widely used in traditional Chinese medicine. [] It belongs to the protopanaxadiol-type ginsenoside group, characterized by a dammarane-type triterpenoid as its aglycone. [] Gyp XVII is considered a minor ginsenoside, meaning it is found in lower concentrations than major ginsenosides like Rb1. [, , ] Despite its lower abundance, Gyp XVII has garnered significant attention in scientific research due to its potential pharmacological activities, especially its anti-inflammatory, antioxidant, and neuroprotective properties. [, , , , , , ]

Ginsenoside Rb1

Compound Description: Ginsenoside Rb1 is a protopanaxadiol-type ginsenoside primarily found in Panax ginseng and known for various pharmacological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. [, , , ]

Relevance: Ginsenoside Rb1 is a direct precursor to Gypenoside XVII, with enzymatic removal of the outer glucose moiety at the C-3 position of Ginsenoside Rb1 yielding Gypenoside XVII. [, , , , , , ] This biotransformation is often facilitated by bacterial enzymes, particularly β-glucosidases, found in the human gut or isolated from ginseng-cultivating soil bacteria. [, , , , , , ] Research suggests that Gypenoside XVII might possess a more potent anti-inflammatory activity compared to Ginsenoside Rb1. []

Ginsenoside Rd

Compound Description: Ginsenoside Rd is a protopanaxadiol-type ginsenoside found in Panax ginseng and is known to have anti-inflammatory, neuroprotective, and cardiovascular protective effects. [, , , , , ]

Relevance: Ginsenoside Rd is a metabolite produced during the breakdown of Gypenoside XVII and Ginsenoside Rb1 by specific bacterial β-glucosidases. [, , , , , ] This sequential degradation pathway suggests a potential relationship between the pharmacological activities of these compounds. Ginsenoside Rd is an intermediate in the transformation pathway from Ginsenoside Rb1 to Compound K, with Gypenoside XVII also acting as an intermediate in some cases. [, , ]

Ginsenoside F2

Compound Description: Ginsenoside F2, a protopanaxadiol-type ginsenoside, exhibits anti-cancer and neuroprotective properties. [, , , , ]

Relevance: Ginsenoside F2 is a metabolite derived from both Gypenoside XVII and Ginsenoside Rd through the enzymatic cleavage of specific glucose moieties. [, , , ] Notably, some β-glucosidases from Bifidobacterium adolescentis exhibit selectivity in hydrolyzing Gypenoside XVII and Ginsenoside Rd into Ginsenoside F2, highlighting the crucial role of enzymatic specificity in these biotransformations. [] This compound represents a further deglycosylated form in the metabolic pathway originating from Ginsenoside Rb1. [, ]

Compound K

Compound Description: Compound K, also known as 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol, is a metabolite of Ginsenoside Rb1 and possesses anti-cancer, anti-inflammatory, and neuroprotective properties. [, , , , ]

Relevance: Compound K is a final product in the metabolic pathway of Ginsenoside Rb1, generated through the sequential deglycosylation of Ginsenoside Rb1, often proceeding through Gypenoside XVII, Ginsenoside Rd, and Ginsenoside F2 as intermediates. [, , , , , ] This shared metabolic pathway, often mediated by gut microbiota, suggests a potential interplay between these compounds and their biological activities.

Notoginsenoside Fe

Compound Description: Notoginsenoside Fe is a dammarane-type saponin found in Panax notoginseng and is recognized for its anti-inflammatory and neuroprotective effects. [, , , , ]

Relevance: Notoginsenoside Fe is a product of the biotransformation of Ginsenoside Rc, often occurring alongside the conversion of Ginsenoside Rb1 to Gypenoside XVII. [, , , , ] These parallel transformations frequently result from the activity of specific enzymes present in Panax notoginseng and some bacterial species. The co-occurrence of these transformations suggests shared enzymatic pathways and potential synergistic effects between these compounds.

Gypenoside LXXV

Compound Description: Gypenoside LXXV, a deglycosylated form of Ginsenoside Rb1, exhibits significant anti-cancer activity in vitro against various cancer cell lines, including HeLa, B16, and MDA-MB231. []

Relevance: Gypenoside LXXV is a metabolite formed through the enzymatic removal of glucose moieties from Gypenoside XVII. [, , ] This transformation, often catalyzed by β-glucosidases from specific bacterial strains like Microbacterium sp., highlights the importance of microbial activity in generating this potent anti-cancer compound from Gypenoside XVII. []

Source

Gypenoside XVII is mainly extracted from Gynostemma pentaphyllum, a climbing plant in the Cucurbitaceae family, widely used in traditional Chinese medicine. The plant is recognized for its health benefits, including enhancing longevity and boosting immunity. The biosynthesis of gypenosides, including Gypenoside XVII, occurs through a complex pathway involving various enzymes that catalyze glycosylation reactions.

Classification

Gypenoside XVII falls under the category of triterpenoid saponins. These compounds are characterized by a triterpene aglycone backbone with one or more sugar moieties attached. Gypenoside XVII specifically features multiple glucose units linked to its aglycone structure, which contributes to its solubility and biological activity.

Synthesis Analysis

Methods

The synthesis of Gypenoside XVII can be achieved through enzymatic transformation of Ginsenoside Rb1, another saponin found in ginseng. This process involves the selective hydrolysis of glucose moieties using specific enzymes such as recombinant glycoside hydrolase BdbglB from Bacteroides dentium. This method allows for large-scale production while maintaining the integrity of the compound.

Technical Details

The enzymatic conversion process begins with the incubation of Ginsenoside Rb1 with the recombinant enzyme under controlled conditions (pH 5.4, 35 °C). The reaction results in the removal of one glucose unit from the C-3 position of the aglycone, yielding Gypenoside XVII. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor and confirm the transformation process.

Molecular Structure Analysis

Structure

The molecular formula of Gypenoside XVII is C48H82O20C_{48}H_{82}O_{20}, with a molecular weight of approximately 946 g/mol. Its structure consists of a dammarane-type triterpene skeleton with several glucose residues attached at specific positions.

Data

The structural analysis reveals that Gypenoside XVII has three glucose units: two attached at the C-20 position and one at the C-3 position of the aglycone. This unique arrangement distinguishes it from other related ginsenosides.

Chemical Reactions Analysis

Reactions

Gypenoside XVII undergoes various chemical reactions typical for glycosides, including hydrolysis and oxidation. The primary reaction of interest is its enzymatic conversion from Ginsenoside Rb1, involving hydrolytic cleavage facilitated by specific glycosidases.

Technical Details

During hydrolysis, water molecules are used to cleave glycosidic bonds between glucose units and the aglycone. The reaction conditions are optimized to enhance enzyme activity and yield, ensuring that by-products are minimized.

Mechanism of Action

Process

Gypenoside XVII exhibits its biological effects through multiple mechanisms. It modulates signaling pathways involved in inflammation and oxidative stress response. For instance, it enhances mitochondrial autophagy via activation of pathways like SIRT1-FOXO3A and Hif-1α-BNIP3 during ischemic events.

Data

Research indicates that Gypenoside XVII significantly reduces neuronal apoptosis and oxidative damage in models of cerebral ischemia/reperfusion injury. It regulates synaptic glutamate release, thereby protecting neurons from excitotoxicity associated with excessive glutamate levels.

Physical and Chemical Properties Analysis

Physical Properties

Gypenoside XVII appears as a white to off-white powder with good solubility in water due to its glycosidic nature. It is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

The compound exhibits significant antioxidant activity and anti-inflammatory properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Applications

Scientific Uses

Gypenoside XVII has numerous applications in scientific research and potential therapeutic uses:

  • Neuroprotection: It has been shown to protect against neuronal damage in models of ischemic stroke.
  • Anti-inflammatory: The compound demonstrates potential as an anti-inflammatory agent by modulating immune responses.
  • Metabolic Health: Research suggests it may improve metabolic functions, making it a candidate for treating metabolic disorders.
  • Cognitive Function: Its neuroprotective properties indicate potential benefits for cognitive health and neurodegenerative diseases.
Pharmacological Mechanisms of Gypenoside XVII in Neuroinflammatory Modulation

Neuroprotective Efficacy in Depression Models

Chronic stress-induced neuroinflammation is a critical pathophysiological component in major depressive disorder. GP-17 demonstrates significant antidepressant-like effects in rodent models of chronic unpredictable mild stress (CUMS), as evidenced by behavioral improvements in forced swimming, tail suspension, and sucrose preference tests [2]. These effects are mechanistically distinct from conventional antidepressants, primarily through targeting neuroinflammatory cascades within the prefrontal cortex.

Inhibition of Complement C3/C3aR/STAT3 Signaling in Chronic Stress-Induced Neuroinflammation

The complement system, particularly the C3/C3aR axis, plays a pivotal role in stress-induced neuroinflammation and subsequent synaptic damage. In CUMS models, GP-17 (10-50 mg/kg daily administration) significantly suppresses the expression of complement component C3 and its receptor C3aR in the prefrontal cortex [2]. This inhibition disrupts the downstream activation cascade of signal transducer and activator of transcription 3 (STAT3), a transcription factor that promotes pro-inflammatory cytokine production. Phosphorylation of STAT3 (Tyr705) is markedly reduced by GP-17 treatment, leading to decreased transcription and release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [2]. This pathway modulation represents a novel therapeutic mechanism, as conventional antidepressants typically lack direct complement-targeting effects. The C3/C3aR/STAT3 axis inhibition correlates with reduced neuronal apoptosis and improved synaptic plasticity markers, providing a molecular basis for GP-17's behavioral efficacy.

Table 1: Molecular Pathways Modulated by GP-17 in Depression Models

Target PathwayBiological EffectFunctional Outcome
Complement C3 Expression↓ 60-70% reduction in cortical C3 mRNAReduced inflammatory cascade initiation
C3aR Activation↓ 55% receptor binding affinityDisrupted microglial chemotaxis
STAT3 Phosphorylation↓ 75% reduction in p-STAT3 (Tyr705)Suppressed IL-6/TNF-α production
Serum Corticosterone↓ 40-50% normalization of HPA axis hyperactivityAttenuated stress response

Regulation of Microglial Activation and Synaptic Pruning in the Prefrontal Cortex

Microglial-mediated synaptic pruning represents a crucial mechanism linking neuroinflammation to depression pathophysiology. GP-17 exerts profound inhibitory effects on microglial activation in the prefrontal cortex of CUMS-exposed mice, reducing morphological transformation to the activated state by approximately 50% [2]. This suppression directly correlates with the preservation of synaptic structures, particularly PSD-95-positive postsynaptic densities. Mechanistically, by inhibiting C3aR signaling, GP-17 prevents excessive microglial engulfment of synaptic elements—a process quantified through colocalization analysis showing 60% reduction in microglial-synaptic contacts [2]. This preservation of synaptic architecture functionally translates to improved neuronal connectivity and neurotransmission efficiency. Additionally, GP-17 modulates synaptic protein expression, preventing stress-induced downregulation of synaptophysin and neuroligin-1. The compound's dual action on both inflammatory signaling and structural plasticity distinguishes it from monoamine-focused antidepressants, positioning it as a promising neuroimmunomodulatory agent for treatment-resistant depression.

Attenuation of Glutamate Excitotoxicity

Excitotoxicity, characterized by excessive glutamate release and subsequent neuronal damage, underlies numerous neurological disorders. GP-17 demonstrates significant neuroprotective effects against glutamate excitotoxicity through presynaptic modulation in cortical neurons.

Modulation of N- and P/Q-Type Ca²⁺ Channels in Cortical Synaptosomes

Voltage-gated calcium channels (VGCCs) mediate depolarization-induced glutamate exocytosis. In purified rat cortical synaptosomes, GP-17 (IC₅₀ = 16 μM) concentration-dependently inhibits glutamate release evoked by the potassium channel blocker 4-aminopyridine [9]. This inhibition is critically dependent on extracellular Ca²⁺, as chelation with EGTA abolishes GP-17's effects. Pharmacological dissection using selective channel antagonists reveals that GP-17 specifically targets N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels. Pretreatment with ω-conotoxin GVIA (N-type blocker) or ω-agatoxin IVA (P/Q-type blocker) occludes GP-17's inhibitory action, confirming channel specificity [9]. Electrophysiological recordings demonstrate 65-70% reduction in calcium currents through these channels, directly linking channel modulation to reduced vesicular glutamate release. This calcium channel selectivity is noteworthy, as L-type channels remain unaffected, potentially minimizing cardiovascular side effects associated with broader calcium channel blockers.

Suppression of Synaptic Glutamate Release via PKA-Dependent Pathways

Beyond direct calcium channel modulation, GP-17 regulates presynaptic signaling cascades controlling glutamate exocytosis. The compound significantly reduces protein kinase A (PKA) activity in cortical synaptosomes, decreasing phosphorylation of its key substrates: synapsin I (Ser62/67) and SNAP-25 (Ser187) [9]. These phosphorylation events normally facilitate synaptic vesicle mobilization and SNARE complex assembly. Inhibition of PKA with KT5720 mimics GP-17's effects, while PKA activators (e.g., forskolin) counteract its suppression of glutamate release. Functionally, GP-17 reduces vesicular release probability by 45%, as measured by FM1-43 dye destaining assays [9]. In kainic acid (KA)-induced excitotoxicity models, GP-17 pretreatment (10 mg/kg, i.p.) prevents seizures and cortical neuronal death by maintaining physiological glutamate levels. This normalization involves multifaceted regulation: downregulating presynaptic glutamate transporters (VGLUT1), synthesis enzymes (glutaminase), and postsynaptic NMDA receptor subunits (GluN2A/B), while upregulating metabolic enzyme glutamate dehydrogenase [9]. This comprehensive approach to glutamate homeostasis highlights GP-17's potential in stroke, epilepsy, and neurodegenerative disorders.

Table 2: GP-17's Effects on Glutamatergic Parameters in Excitotoxicity Models

ParameterIn Vitro EffectIn Vivo (KA Model) Effect
4-AP-induced glutamate release↓ 70% inhibition at 20 μM GP-17Not applicable
PKA activity↓ 65% phospho-PKA substrate reduction↓ 50% cortical PKA activity
Vesicular release probability↓ 45% FM1-43 destaining ratePreserved synaptic ultrastructure
VGLUT1 expressionNot measured↓ 60% normalization to baseline
Neuronal survival post-KANot measured↑ 80% vs. KA-only controls

Mitigation of Spinal Cord Injury Pathophysiology

Spinal cord injury (SCI) involves primary mechanical damage followed by secondary injury processes, including inflammation, apoptosis, and neuronal dysfunction. GP-17 demonstrates multifaceted protection in SCI models, significantly improving functional recovery assessed by Basso, Beattie, and Bresnahan (BBB) locomotor rating scores [3] [7].

miR-21-Mediated PTEN/AKT/mTOR Pathway Regulation

MicroRNA-21 (miR-21) serves as a critical regulator in SCI pathophysiology. Following SCI in mice, miR-21 expression is significantly downregulated in spinal cord tissue, contributing to secondary damage. GP-17 treatment (10-50 mg/kg/day) upregulates miR-21 expression by 3.5-fold compared to untreated SCI controls [3] [7]. Bioinformatics analysis and luciferase reporter assays confirm phosphatase and tensin homolog (PTEN) as a direct target of miR-21. GP-17-induced miR-21 overexpression reduces PTEN mRNA and protein levels by 60-70%, subsequently activating the pro-survival AKT/mTOR pathway. This activation is evidenced by increased phosphorylation of AKT (Ser473) and mTOR (Ser2448), along with downstream effectors like p70S6K [7]. The functional significance is demonstrated by antagomir-21 (miR-21 inhibitor) administration, which abolishes GP-17's protective effects on locomotor recovery and pathway activation. Notably, the AKT/mTOR axis regulates autophagy, protein synthesis, and metabolic homeostasis in neurons, positioning miR-21 as a central mediator of GP-17's neurorestorative properties after SCI.

Apoptosis Inhibition and Inflammatory Cytokine Suppression in SCI Models

SCI-induced neuronal apoptosis involves mitochondrial dysfunction and caspase activation. GP-17 treatment significantly reduces apoptotic cell death in the injured spinal cord, demonstrated by 65% decrease in TUNEL-positive cells and 60% reduction in cleaved caspase-3 expression [3] [7]. This anti-apoptotic effect correlates with Bcl-2 family protein modulation: increased anti-apoptotic Bcl-2 expression and decreased pro-apoptotic Bax levels. Concurrently, GP-17 exerts potent anti-inflammatory actions within the injured spinal microenvironment. ELISA analyses reveal 50-70% reductions in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in spinal cord tissue homogenates [7]. This cytokine suppression is associated with inhibited microglial activation and neutrophil infiltration, reducing neuroinflammation-mediated tissue damage. Histopathological assessments confirm that GP-17 attenuates spinal cord edema, lesion volume, and tissue necrosis. The combined anti-apoptotic and anti-inflammatory actions synergistically contribute to axonal preservation and remyelination, facilitating functional recovery. These multi-targeted mechanisms distinguish GP-17 from single-pathway approaches currently under investigation for SCI.

Table 3: GP-17's Neuroprotective Effects in Spinal Cord Injury Models

Pathological ProcessKey BiomarkersGP-17-Induced Modulation
miR-21/PTEN/AKT/mTOR
miR-21 expression↓ post-SCI↑ 3.5-fold vs. SCI controls
PTEN protein level↑ post-SCI↓ 65%
p-AKT/AKT ratio↓ post-SCI↑ 2.8-fold
Apoptosis Regulation
Cleaved caspase-3↑ post-SCI↓ 60%
Bcl-2/Bax ratio↓ post-SCI↑ 3.0-fold
Inflammatory Response
TNF-α concentration↑ post-SCI↓ 70%
IL-6 concentration↑ post-SCI↓ 65%
Microglial activation↑ post-SCI↓ 50% Iba-1+ cells

Comprehensive List of Gypenosides Mentioned

Properties

CAS Number

80321-69-3

Product Name

Gypenoside XVII

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3

InChI Key

ZRBFCAALKKNCJG-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.